N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride
Description
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is a fluorinated secondary amine derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a 4-fluorophenethyl group via an amine bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications .
Properties
Molecular Formula |
C15H15ClFNO2 |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxol-5-amine;hydrochloride |
InChI |
InChI=1S/C15H14FNO2.ClH/c16-12-3-1-11(2-4-12)7-8-17-13-5-6-14-15(9-13)19-10-18-14;/h1-6,9,17H,7-8,10H2;1H |
InChI Key |
FGNDULZFLZKZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated precursor reacts with the benzo[d][1,3]dioxole intermediate.
Final Amination:
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its anticancer properties, particularly in the inhibition of cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis, and physicochemical properties:
Structural and Functional Differences
- Phenethyl vs.
- Amine Substitution : The secondary amine in the target compound contrasts with primary amines (e.g., 2620-45-3) and tertiary amines (e.g., N,N-dimethyl derivative), affecting hydrogen-bonding capacity and reactivity .
- Salt Forms : Hydrochloride salts (e.g., 53942-89-5, 2620-45-3) improve aqueous solubility compared to free bases, critical for pharmaceutical formulations .
Spectroscopic and Computational Insights
- NMR Data : Fluorine atoms in 4-fluorophenyl/phenethyl groups produce distinct 13C NMR signals (e.g., ~114 ppm for C-F), aiding structural confirmation .
Biological Activity
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and case analyses.
Chemical Structure and Properties
The molecular formula for this compound is C15H15ClFNO2, with a molecular weight of 295.73 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a fluorophenethyl group, which may enhance its lipophilicity and receptor binding affinity compared to non-fluorinated analogs.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a fluorinated phenyl group enhancing biological activity. |
| Benzo[d][1,3]dioxol-5-amine | Structure | Basic structure without fluorine substitution. |
| 4-Amino-1,2-methylenedioxybenzene | Structure | Contains an amino group; potential for different biological activities. |
Pharmacological Potential
Preliminary studies suggest that this compound exhibits several biological activities , including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.
- Antitumor Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation.
- Neuroprotective Effects : Some derivatives are being studied for their ability to protect neuronal cells from damage.
The biological activity of this compound is likely mediated through interactions with specific biological targets. Interaction studies are crucial for elucidating these mechanisms, which may include:
- Inhibition of Kinases : Compounds structurally related to this compound have been shown to selectively inhibit Src family kinases (SFKs), which are critical in cancer progression .
- Calcium Influx Modulation : Some derivatives have been evaluated for their effects on TRPV channels, which play roles in pain and inflammation pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial potential of various dioxole compounds against Staphylococcus aureus. This compound was included in the screening and showed promising results in inhibiting bacterial growth, suggesting its application in developing new antimicrobial agents.
Case Study 2: Antitumor Efficacy
Research involving xenograft models demonstrated that compounds similar to this compound significantly reduced tumor growth in vivo. These findings support the hypothesis that this compound may serve as a lead structure for developing novel anticancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
